molecular formula C12H7F4N B15290138 N-(3,4-difluorophenyl)-3,4-difluoroaniline CAS No. 330-48-3

N-(3,4-difluorophenyl)-3,4-difluoroaniline

Cat. No.: B15290138
CAS No.: 330-48-3
M. Wt: 241.18 g/mol
InChI Key: ZRJAVMVAQXIURD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3,4-difluoroaniline is an organic compound characterized by the presence of fluorine atoms on both the phenyl and aniline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with 3,4-difluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-difluorophenyl)-3,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-3,4-difluoroaniline exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-3,4-difluoroaniline is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often more stable and exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Properties

CAS No.

330-48-3

Molecular Formula

C12H7F4N

Molecular Weight

241.18 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,4-difluoroaniline

InChI

InChI=1S/C12H7F4N/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,17H

InChI Key

ZRJAVMVAQXIURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=CC(=C(C=C2)F)F)F)F

Origin of Product

United States

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